An In-depth Technical Guide to the Structure of Glu(OtBu)-Val-Cit-PAB-OH
An In-depth Technical Guide to the Structure of Glu(OtBu)-Val-Cit-PAB-OH
For researchers, scientists, and professionals in drug development, understanding the intricate structure of linker molecules is paramount for the successful design of targeted therapeutics. Glu(OtBu)-Val-Cit-PAB-OH is a sophisticated, third-generation linker predominantly utilized in the creation of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its molecular architecture, physicochemical properties, and the established protocols for its synthesis.
Molecular Structure and Components
Glu(OtBu)-Val-Cit-PAB-OH is a meticulously engineered peptide-based linker designed for enhanced stability and controlled payload release. Its structure is a sequential arrangement of four key chemical moieties: a protected glutamic acid residue, a valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol spacer.
The systematic name for this compound is tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate[1].
The constituent parts are:
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Glu(OtBu): This is a glutamic acid (Glu) residue where the side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This modification serves to increase the linker's solubility and prevent its premature cleavage in systemic circulation[2].
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Val-Cit: This dipeptide, composed of valine (Val) and citrulline (Cit), is a well-established motif in ADC technology. It is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells[3][][5][6]. This enzymatic susceptibility allows for the targeted release of the conjugated cytotoxic drug within the cancer cell. The inclusion of the glutamic acid residue at the P3 position enhances the linker's stability, particularly in mouse plasma where traditional Val-Cit linkers can be unstable[3][7][8][9]. This improved stability helps to minimize premature drug release and associated off-target toxicities[3][10].
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PAB-OH: The p-aminobenzyl alcohol (PAB-OH) moiety functions as a self-immolative spacer[2]. Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug payload that is typically attached at the hydroxyl position.
Physicochemical Properties
A summary of the key physicochemical properties of Glu(OtBu)-Val-Cit-PAB-OH is presented in the table below. These properties are crucial for understanding the linker's behavior in biological systems and for its application in the formulation of ADCs.
| Property | Value | Source(s) |
| Molecular Formula | C27H44N6O7 | [1][2] |
| Molecular Weight | 564.67 g/mol | [11] |
| CAS Number | 2757059-05-3 | [1] |
| Appearance | Solid at room temperature | [1] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
The synthesis of Glu(OtBu)-Val-Cit-PAB-OH is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) of Glu(OtBu)-Val-Cit-PAB-OH
The general steps for the SPPS of this linker are as follows:
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Resin Preparation: The synthesis commences with a suitable resin, to which the first amino acid, Glu(OtBu), is attached.
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Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like DMF.
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Coupling: The next amino acid in the sequence (Valine) is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. This is typically facilitated by a coupling reagent such as HBTU or DIC.
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Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Citrulline and the p-aminobenzyl alcohol moiety.
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Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also serves to remove any remaining side-chain protecting groups, with the exception of the OtBu group on the glutamic acid which is designed to remain.
Visualizing the Molecular Structure and Linkage Strategy
To better understand the molecular architecture and the strategic linkages within Glu(OtBu)-Val-Cit-PAB-OH, the following diagrams have been generated using the Graphviz DOT language.
Caption: A diagram illustrating the components of Glu(OtBu)-Val-Cit-PAB-OH.
Caption: The mechanism of action for drug release from an ADC utilizing the Glu-Val-Cit-PAB linker.
References
- 1. Glu(OtBu)-Val-Cit-PAB-OH | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]
- 2. Glu(OtBu)-Val-Cit-PAB-OH | Benchchem [benchchem.com]
- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 7. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
